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Compound Name:
1-(6-Bromopyridin-2-

YL)ethanamine

Cat. No.: B3038846 Get Quote

An In-depth Technical Guide to 1-(6-Bromopyridin-2-yl)ethanamine: Properties, Synthesis,

and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(6-bromopyridin-2-
yl)ethanamine, a pivotal chiral building block in modern medicinal chemistry and materials

science. The document delineates its core chemical and physical properties, explores state-of-

the-art synthetic methodologies, and details its reactivity and diverse applications. This guide is

intended for researchers, chemists, and drug development professionals seeking to leverage

this versatile intermediate in the design and synthesis of complex molecular architectures.

Introduction
1-(6-Bromopyridin-2-yl)ethanamine is a chiral bromopyridine derivative of significant value in

research and development.[1] Its structure is unique, featuring a pyridine ring functionalized

with both a reactive bromine atom and a chiral primary amine side chain. This dual functionality

makes it an exceptionally versatile synthetic intermediate.[2] The bromine atom serves as a

versatile handle for a multitude of metal-catalyzed cross-coupling reactions, enabling the

selective introduction of diverse substituents at the 6-position of the pyridine ring.[1][2]

Simultaneously, the (S)- or (R)-configured ethanamine side chain is instrumental for introducing

critical stereocenters into target molecules, a paramount consideration in the development of

active pharmaceutical ingredients (APIs) and chiral ligands for asymmetric catalysis.[1] This

guide will provide an in-depth exploration of the key technical aspects of this compound.
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Physicochemical and Structural Properties
The fundamental properties of 1-(6-bromopyridin-2-yl)ethanamine are crucial for its handling,

reaction setup, and purification. The compound exists as a racemic mixture and as distinct

enantiomers, each with unique identifiers.

Property Data Source(s)

Molecular Formula C₇H₉BrN₂ [1][3]

Molecular Weight 201.06 g/mol [1]

CAS Number (Racemate) 914950-77-9 [3][4]

CAS Number ((S)-enantiomer) 323584-38-9 [1]

CAS Number ((R)-enantiomer) 263718-60-1 [5][6]

Predicted Density 1.477 ± 0.06 g/cm³ [3][7]

Predicted Boiling Point 264.4 ± 25.0 °C [7]

Appearance
Varies; often supplied as an oil

or solid
N/A

Purity (Typical) 95% to 98% [1]

Note: Some physical properties are predicted values from chemical software and should be

used as an estimate.

Synthesis Strategies: From Prochiral Ketone to
Chiral Amine
The primary precursor for the synthesis of 1-(6-bromopyridin-2-yl)ethanamine is the prochiral

ketone, 1-(6-bromopyridin-2-yl)ethanone (also known as 2-acetyl-6-bromopyridine).[1][2] The

critical transformation is the enantioselective reduction of the ketone to the desired chiral

amine. Three predominant strategies have proven effective in achieving high enantiomeric

purity.
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Figure 1: Key synthetic routes to (S)-1-(6-Bromopyridin-2-yl)ethanamine.

Asymmetric Catalytic Reduction
A highly efficient method for producing chiral amines is the asymmetric catalytic reduction of

the ketone precursor.[1] Asymmetric transfer hydrogenation, often employing chiral Ruthenium-

based catalysts of the Noyori type, has shown exceptional success in reducing a wide array of

aromatic ketones.[1] The general mechanism involves the formation of a chiral ruthenium

hydride species that preferentially delivers a hydride to one face of the ketone, thereby

establishing the desired (S)- or (R)-stereocenter with high enantioselectivity.[1]

Chiral Auxiliary-Mediated Synthesis
This strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a

reduction. A common and effective auxiliary for amine synthesis is N-sulfinylamine, such as

(R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).[1] The ketone precursor is first

condensed with the chiral sulfinamide to form an N-sulfinyl imine. The bulky tert-butanesulfinyl
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group then directs a subsequent hydride reduction (e.g., with sodium borohydride) to occur on

the less sterically hindered face of the imine, leading to a high degree of diastereoselectivity.[1]

The auxiliary can then be cleaved under acidic conditions to yield the final chiral amine.

Biocatalytic Transamination
Biocatalysis represents a powerful and environmentally friendly alternative for chiral amine

synthesis, offering superb enantioselectivity under mild reaction conditions.[1] For the synthesis

of the (S)-enantiomer, the prochiral ketone is treated with an (S)-selective ω-transaminase

enzyme. These enzymes catalyze the transfer of an amino group from a donor molecule to the

ketone.[1] A common amine donor is isopropylamine, which is advantageous as its deaminated

byproduct is acetone, a volatile solvent that can be easily removed from the reaction mixture,

driving the equilibrium towards the product.[1]

Enzyme and Reagent Preparation: Prepare a buffered solution (e.g., 100 mM potassium

phosphate, pH 7.5) containing the ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor

(approx. 1 mM), and the amine donor, isopropylamine.

Substrate Addition: Dissolve 1-(6-bromopyridin-2-yl)ethanone in a minimal amount of a

water-miscible co-solvent (e.g., DMSO) to improve solubility and add it to the enzyme

solution to achieve the desired substrate concentration.

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40

°C) with gentle agitation for 24-48 hours.

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them

via chiral HPLC or GC to determine the conversion rate and enantiomeric excess (% ee) of

the product.

Work-up and Extraction: Once the reaction reaches completion, quench it by adding a strong

base (e.g., NaOH) to raise the pH > 10. Extract the product into an organic solvent such as

ethyl acetate or dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be further purified by

column chromatography on silica gel to yield the highly pure chiral amine.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 1-(6-bromopyridin-2-yl)ethanamine stems from its two distinct

reactive sites, which can be addressed orthogonally.
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Figure 2: Dual reactivity of 1-(6-Bromopyridin-2-yl)ethanamine.

Reactions at the Primary Amine
The primary amine group is nucleophilic and readily participates in a variety of classical amine

reactions:

Acylation: Reacts with acylating agents like acid chlorides or anhydrides in the presence of a

base to form stable amides.[1]

Alkylation: Undergoes alkylation with alkyl halides to produce secondary or tertiary amines.

[1]

Urea Formation: Reacts with isocyanates to synthesize corresponding urea derivatives.[1]

Reactions at the Bromine-Substituted Pyridine Ring
The bromine atom at the 6-position is an excellent leaving group in metal-catalyzed cross-

coupling reactions. This site allows for the construction of complex C-C and C-heteroatom

bonds.[1][2]

Suzuki-Miyaura Coupling: Reacts with aryl or vinyl boronic acids or esters to form biaryl or

vinyl-substituted pyridines.[1][2]
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Buchwald-Hartwig Amination: Couples with primary or secondary amines to introduce new

nitrogen-based substituents.[1][2]

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties on the

pyridine ring.[2]

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 1-(6-bromopyridin-2-yl)ethanamine (1 equiv.), the desired boronic acid (1.1-

1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2-3 equiv.).

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or

toluene/ethanol.

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is

consumed (monitor by TLC or LC-MS).

Work-up: Cool the reaction to room temperature, dilute with water, and extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. Purify the residue by flash column chromatography to obtain the

coupled product.

Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of 1-(6-bromopyridin-2-
yl)ethanamine. While specific spectra are dependent on the solvent and instrument, the

expected features are summarized below.
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Technique Expected Features

¹H NMR

- Pyridine Ring Protons: 3 aromatic protons,

likely appearing as doublets and a triplet in the δ

7.0-8.0 ppm region. - Methine Proton (CH): A

quartet adjacent to the methyl group and the

NH₂ group. - Methyl Protons (CH₃): A doublet

coupled to the methine proton. - Amine Protons

(NH₂): A broad singlet, whose chemical shift is

concentration and solvent dependent.

¹³C NMR

- Pyridine Ring Carbons: 6 distinct signals in the

aromatic region (δ 110-160 ppm), with the

carbon attached to bromine (C-Br) being

significantly influenced. - Methine Carbon (CH):

A signal in the aliphatic region. - Methyl Carbon

(CH₃): A signal in the upfield aliphatic region.

Mass Spec (MS)

The molecular ion peak (M⁺) should show a

characteristic isotopic pattern for a compound

containing one bromine atom (¹⁹Br and ⁸¹Br in

~1:1 ratio), appearing as two peaks with a mass

difference of 2 (e.g., at m/z 200 and 202).

Infrared (IR)

- N-H Stretch: A characteristic medium to strong

band (or doublet) around 3300-3400 cm⁻¹ for

the primary amine. - C-H Stretch: Aromatic and

aliphatic C-H stretching bands. - C=C, C=N

Stretch: Bands in the 1400-1600 cm⁻¹ region

corresponding to the pyridine ring.

Safety, Handling, and Storage
Proper handling and storage are critical to ensure the stability of the compound and the safety

of laboratory personnel.
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Aspect Guideline Source(s)

Hazards

May cause skin, eye, and

respiratory irritation. Toxic if

swallowed and fatal in contact

with skin.

[1][8][9]

Handling

Use only with adequate

ventilation. Wear suitable

protective clothing, gloves, and

eye/face protection. Avoid

contact with skin and eyes.

Wash hands thoroughly after

handling.

[8][10]

Storage

Store in a tightly closed

container in a dark place under

an inert atmosphere.

Recommended storage

temperature is 2-8°C.

[1][6][11]

Use Restriction

This product is intended for

laboratory research purposes

only and is not for diagnostic,

therapeutic, or human use.

[1][8][12]

Conclusion
1-(6-Bromopyridin-2-yl)ethanamine is a high-value, versatile building block with significant

potential in drug discovery and materials science. Its dual reactivity allows for the strategic and

divergent synthesis of complex molecular libraries. A thorough understanding of its properties,

synthetic routes, and reactivity, as detailed in this guide, is essential for any scientist aiming to

exploit its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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